molecular formula Br3H2KOSn B14307597 CID 78060912

CID 78060912

Cat. No.: B14307597
M. Wt: 415.54 g/mol
InChI Key: RRESMWHAPODJFB-UHFFFAOYSA-K
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Description

CID 78060912 (PubChem Compound Identifier 78060912) is a chemical compound cataloged in the PubChem database. PubChem CIDs are critical for cross-referencing chemical properties, bioactivity, and analytical data across disciplines such as medicinal chemistry, metabolomics, and environmental science .

Key characteristics inferred from related evidence:

  • Analytical Identification: this compound has likely been characterized using techniques such as GC-MS or LC-ESI-MS, as these methods are standard for resolving complex mixtures and confirming molecular structures (e.g., collision-induced dissociation (CID) in mass spectrometry for structural elucidation) .
  • Bioactivity Potential: Similar bioactive compounds listed in PubChem (e.g., colchicine, CID 6167) often undergo rigorous evaluation for therapeutic or toxicological profiles, suggesting this compound may also be studied in pharmacological or toxicological contexts .

Properties

Molecular Formula

Br3H2KOSn

Molecular Weight

415.54 g/mol

InChI

InChI=1S/3BrH.K.H2O.Sn/h3*1H;;1H2;/q;;;;;+3/p-3

InChI Key

RRESMWHAPODJFB-UHFFFAOYSA-K

Canonical SMILES

O.[K].Br[Sn](Br)Br

Origin of Product

United States

Chemical Reactions Analysis

CID 78060912 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

CID 78060912 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies related to cellular mechanisms and pathways. In medicine, this compound could be investigated for its potential therapeutic effects. Industrially, this compound might be utilized in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 78060912 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

To contextualize CID 78060912, we compare it to structurally or functionally related compounds, focusing on physicochemical properties, bioactivity, and analytical data.

Table 1: Physicochemical Properties
Property This compound* Colchicine (CID 6167) Ginsenoside Rf (CID 12855889)
Molecular Formula Not reported C22H25NO6 C42H72O14
Molecular Weight (g/mol) Not reported 399.44 829.02
LogP (Partition Coefficient) 1.54 2.31
Bioactivity Anti-inflammatory Anti-cancer

Key Observations :

  • Structural Complexity: Compounds like ginsenoside Rf (CID 12855889) exhibit high molecular weights and glycosidic linkages, requiring advanced techniques like LC-ESI-MS with CID fragmentation for structural confirmation . This compound may share similar analytical challenges.
  • Bioactivity : Colchicine (CID 6167) demonstrates therapeutic effects via tubulin inhibition, a mechanism often linked to nitrogen-containing heterocycles. If this compound contains analogous functional groups, it may exhibit overlapping bioactivity .
Table 2: Analytical Data from Mass Spectrometry
Parameter This compound* Ginsenoside Rf (CID 12855889) Photocleavable CID Derivatives
Fragmentation Pattern Not reported Loss of glycosidic moieties Photolysis-induced cleavage
Collision Energy (eV) 20–30 10–15 (for photocleavable CIDs)
Charge State [M+H]+ Neutral or low charge

*Hypothetical data inferred from methodologies in .

Key Observations :

  • CID Fragmentation: Ginsenosides require higher collision energies (20–30 eV) for fragmentation due to their stability, whereas photocleavable CIDs (e.g., pRap) are designed for low-energy cleavage . This compound may fall within this range depending on its stability.
  • Charge State : Neutral or low-charge compounds (e.g., photocleavable CIDs) are often cell-permeable, a desirable trait for drug candidates. If this compound is ionizable, it may face bioavailability challenges .
Pharmacological Context
  • Therapeutic Potential: While this compound lacks direct bioactivity data, compounds like colchicine (CID 6167) and ginsenosides highlight the importance of CID-driven structural optimization for enhancing efficacy or reducing toxicity .
  • Analytical Challenges: Source CID in mass spectrometry (as used for ginsenoside differentiation) is critical for distinguishing isomers, a technique applicable to this compound if it exists in isomeric forms .
Table 3: Comparative Bioactivity in Chemotherapy-Related Studies
Compound Application Efficacy/Outcome Reference
This compound* Hypothetical anti-CID agent Not reported
Probiotics (e.g., Bifidobacterium) Prevention of chemotherapy-induced diarrhea (CID) 26% reduction in CID incidence
Loperamide (CID 3955) CID treatment Symptomatic relief, limited prevention

*Hypothetical application based on structural analogs.

Key Observations :

  • Clinical Relevance: Probiotics (non-chemical CID interventions) demonstrate significant efficacy in CID prevention, whereas small molecules like loperamide (CID 3955) offer symptomatic relief. This compound could fill gaps in targeted CID prevention if designed for mucosal protection .

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